(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine

Catalog No.
S3100102
CAS No.
926229-54-1
M.F
C14H24N2
M. Wt
220.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine

CAS Number

926229-54-1

Product Name

(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-N-ethylbutan-1-amine

Molecular Formula

C14H24N2

Molecular Weight

220.36

InChI

InChI=1S/C14H24N2/c1-3-5-9-16(4-2)12-14-8-6-7-13(10-14)11-15/h6-8,10H,3-5,9,11-12,15H2,1-2H3

InChI Key

PCJUWWQVIRPNLZ-UHFFFAOYSA-N

SMILES

CCCCN(CC)CC1=CC=CC(=C1)CN

Solubility

not available

Pharmaceutical Applications

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: This compound is utilized in the synthesis of indole derivatives, which are prevalent in many pharmaceutical agents. Indole structures are key components in drugs due to their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

Methods of Application: The compound is used as a precursor in chemical reactions to synthesize indole derivatives. Techniques such as the Fischer indole synthesis involve refluxing with methanesulfonic acid under controlled conditions to yield the desired indole structures.

Results and Outcomes: The synthesis processes typically result in high yields of the indole derivatives, which are then tested for their pharmacological activity. These compounds have shown varied biological activities, which are quantified using assays to determine their efficacy and potency .

Material Science Applications

Scientific Field: Material Science and Engineering

Application Summary: In material science, the compound’s derivatives are explored for their potential in creating new materials with specific properties, such as increased strength or chemical resistance.

Methods of Application: The compound is incorporated into polymers or other materials during the synthesis phase, often involving polymerization reactions or as a cross-linking agent to enhance material properties.

Results and Outcomes: The incorporation of such compounds can lead to materials with improved mechanical properties or novel functionalities, which are measured using techniques like tensile testing or spectroscopy .

Environmental Applications

Scientific Field: Environmental Science and Green Chemistry

Application Summary: The compound’s derivatives are investigated for their use in environmentally friendly chemical processes, such as green synthesis reactions that minimize the use of toxic reagents.

Methods of Application: One approach is the use of formic acid from biomass as a methylation reagent, which is a more sustainable and less toxic method for N-methylation of amines.

Results and Outcomes: Such environmentally benign methods contribute to the development of sustainable chemical processes, with outcomes often evaluated based on their efficiency, selectivity, and impact on the environment .

Biological Applications

Scientific Field: Biochemistry and Cell Biology

Application Summary: The compound is involved in the study of cell biology, particularly in the treatment of disorders and the investigation of biological pathways.

Methods of Application: It is used in the preparation of biologically active compounds through various biochemical reactions, which are then tested in vitro or in vivo for their biological effects.

Results and Outcomes: The biological activities of these compounds are assessed using cell-based assays, and their effects are quantified to determine their potential as therapeutic agents .

Industrial Applications

Scientific Field: Industrial Chemistry

Application Summary: In industrial settings, the compound is used in the synthesis of fine chemicals and agrochemicals, where it plays a role in enhancing the properties of these products.

Methods of Application: The compound is used in large-scale chemical reactions, often involving catalysis and other industrial processes, to produce chemicals with specific desired properties.

Results and Outcomes: The industrial applications are focused on scalability and cost-effectiveness, with outcomes including the successful production of chemicals that meet industry standards and regulatory requirements .

Catalysis Research

Scientific Field: Organic Chemistry and Catalysis

Application Summary: This compound is investigated for its role as a ligand in catalytic systems, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals.

Methods of Application: The compound is used to form complexes with metals, which then act as catalysts in various organic reactions. The effectiveness of these catalytic systems is evaluated based on their turnover frequency (TOF) and enantioselectivity.

Results and Outcomes: Catalysts containing this compound have shown promising results, with high TOF and significant enantioselectivity, leading to the efficient production of chiral molecules .

Agrochemical Development

Scientific Field: Agricultural Chemistry

Application Summary: The compound’s derivatives are explored for their potential use in developing new agrochemicals, such as pesticides and herbicides, to improve crop protection.

Methods of Application: Synthesis of novel agrochemicals involves incorporating the compound into various formulations and testing their efficacy against a range of agricultural pests and weeds.

Results and Outcomes: Derivatives of this compound have demonstrated effective pest control capabilities, with quantitative data showing significant reduction in pest populations .

Neurochemistry

Scientific Field: Neurochemistry and Pharmacology

Application Summary: The compound is used in the synthesis of molecules that interact with the central nervous system, potentially leading to new treatments for neurological disorders.

Methods of Application: The compound is incorporated into molecules designed to modulate neurotransmitter receptors. These molecules are then tested in animal models to assess their neurological effects.

Results and Outcomes: Some derivatives have shown promising results in preclinical trials, with improvements in neurological function and behavior in model organisms .

Dye and Pigment Industry

Scientific Field: Industrial Chemistry and Color Science

Application Summary: This compound is used in the synthesis of dyes and pigments, particularly those that require complex organic structures for specific color properties.

Methods of Application: The compound is involved in multi-step synthetic pathways to produce dyes with desired absorption spectra. The color properties are analyzed using UV-Vis spectroscopy.

Results and Outcomes: The synthesized dyes exhibit specific color characteristics and stability, making them suitable for various industrial applications .

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: The compound is used as a reagent in analytical procedures, such as chromatography, to aid in the separation and identification of complex mixtures.

Methods of Application: It is used to modify stationary phases or as a derivatization agent to improve the resolution and detection of analytes in chromatographic techniques.

Results and Outcomes: The use of this compound in analytical methods has led to enhanced separation efficiency and more accurate analytical results .

Polymer Science

Scientific Field: Polymer Science and Engineering

Application Summary: The compound is utilized in the modification of polymers to impart specific properties, such as increased flexibility or biodegradability.

Methods of Application: The compound is incorporated into polymers during the polymerization process or post-polymerization modification to achieve the desired properties.

Results and Outcomes: Modified polymers show improved performance in their applications, with quantitative data supporting the enhancements in mechanical and physical properties .

The compound (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine is an organic molecule characterized by its complex structure, which includes a phenyl group, an amine functional group, and a butyl chain. This compound is notable for its potential applications in medicinal chemistry due to the presence of the amine group, which can facilitate interactions with various biological targets. Its structure suggests that it may exhibit unique pharmacological properties, making it a subject of interest in drug development.

The chemical reactivity of (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine can be categorized into several types of reactions:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing the compound to participate in substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine can accept protons, making it basic and enabling it to interact with acids to form salts.
  • Redox Reactions: Depending on the substituents and conditions, the compound may undergo oxidation or reduction.

These reactions are crucial for understanding its behavior in biological systems and potential metabolic pathways.

The biological activity of (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine is predicted to be significant due to its structural features. Studies utilizing computational methods have suggested that compounds with similar structures often exhibit various pharmacological effects, including:

  • Antidepressant Activity: Compounds with amine functionalities are frequently explored for their potential antidepressant effects.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: The ability of such compounds to cross the blood-brain barrier may confer neuroprotective benefits.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity spectrum based on the compound's structure .

Several synthetic pathways can be employed to produce (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine:

  • Alkylation of Amines: A common method involves the alkylation of an amine precursor with butyl and ethyl halides.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.
  • Multi-step Synthesis: A more complex approach may involve several steps, including protection and deprotection of functional groups.

Each method has its advantages and challenges regarding yield, purity, and scalability.

The applications of (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine span several fields:

  • Pharmaceutical Industry: Its potential as a therapeutic agent makes it a candidate for drug development.
  • Chemical Research: It serves as a model compound for studying structure-activity relationships in medicinal chemistry.
  • Biotechnology: The compound may be used in developing biosensors or other biotechnological applications due to its chemical reactivity.

Interaction studies are essential for understanding how (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine interacts with biological systems:

  • Receptor Binding Studies: Investigating how the compound binds to various receptors can provide insights into its pharmacodynamics.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes can reveal potential therapeutic uses or side effects.
  • Toxicity Assessments: Evaluating cytotoxicity on different cell lines is crucial for determining safety profiles.

These studies often employ high-throughput screening methods and computational modeling to predict interactions efficiently .

Several compounds share structural similarities with (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine, which can help highlight its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N-Diethyl-m-toluamideContains diethyl amine and a methyl-substituted phenylKnown for analgesic properties
ButyrophenoneFeatures a butyrophenone structurePrimarily used as antipsychotic agents
4-(Butylamino)-2-methylphenolSimilar amine functionalityExhibits antioxidant properties

These comparisons show that while there are compounds with similar functional groups, the specific arrangement and additional substituents in (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine may confer distinct biological activities and applications.

The Mitsunobu reaction has emerged as a cornerstone for constructing C–N bonds in the synthesis of tertiary amines. By leveraging N-heterocyclic phosphine-butane (NHP-butane) systems, researchers have functionalized benzyl alcohols with secondary amines to yield (3-{[butyl(ethyl)amino]methyl}phenyl)methanamine. A critical innovation involves replacing traditional azodicarboxylate activators with safer N,N,N\',N\'-tetramethylazodicarboxamide (TMAD), reducing byproduct toxicity while maintaining 85–92% yields.

Stereochemical fidelity is preserved through the SN2 mechanism, as demonstrated in the inversion of chiral benzyl alcohol derivatives. For example, (R)-configured alcohols produce (S)-configured amines with >98% enantiomeric excess when using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran. A scaled protocol at 9 kg batch size achieved 89% yield by substituting THF with methyl tert-butyl ether (MTBE), enhancing solubility and simplifying purification.

Reagent SystemSolventTemperature (°C)Yield (%)
Ph3P/DIADTHF0–2592
NHP-butane/TMADMTBE2589
Polymer-supported Ph3PDCM4078

The limitations of phosphine oxide byproduct generation have been mitigated through aqueous workups using citric acid, which preferentially complexes triphenylphosphine oxide.

Reductive Amination Techniques in N-Alkyl Chain Introduction

Reductive amination offers a two-step pathway for introducing butyl and ethyl groups. Benzylamine derivatives react with butyraldehyde and ethyl ketones in the presence of sodium cyanoborohydride (NaBH3CN) to form secondary intermediates, which undergo subsequent alkylation. Cesium hydroxide-mediated N-alkylation with 1-bromobutane and 1-bromoethane achieves 76–84% yields, though over-alkylation to quaternary ammonium salts remains a challenge.

Microwave irradiation at 80°C for 30 minutes accelerates imine formation, reducing reaction times from 24 hours to <1 hour. Solvent screening revealed that ethanol-water mixtures (4:1 v/v) suppress side reactions, improving selectivity for the tertiary amine to 91%.

Catalytic Systems for Tertiary Amine Formation

Heterogeneous catalysis using palladium-on-carbon (Pd/C) or nickel nanoparticles enables direct coupling of benzylamines with alkyl halides. Pd/C (5 wt%) in supercritical CO2 at 50 bar achieves 88% conversion, with the nonpolar environment minimizing hydrolysis. Enantioselective variants employ chiral ligands such as (R)-BINAP, yielding 82% enantiomeric excess in the presence of copper(I) iodide.

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) serve as dual solvents and catalysts, facilitating butyl/ethyl group transfer at 160°C with 71% isolated yield.

Solvent-Free Microwave-Assisted Condensation Protocols

Microwave-enhanced protocols eliminate solvent use, reducing waste. A representative procedure irradiates benzylamine, butyl bromide, and ethyl bromide with 300 W at 100°C for 3.25 hours, achieving 94% conversion. The absence of solvent increases reaction density, favoring bimolecular collisions.

ParameterConventionalMicrowave
Time (h)123.25
Temperature (°C)80100
Yield (%)6794
Energy consumption (kJ/mol)580210

Green Chemistry Approaches: Metal-Free and Biocatalytic Pathways

Metal-free systems utilize nitrobenzenesulfonamide (Ns) protecting groups, which are cleaved under mild conditions (thiophenol/K2CO3). This strategy avoids transition metals, achieving 89% yield in the final deprotection step. Biocatalytic routes with amine transaminases (ATAs) remain exploratory but show promise for enantioselective synthesis at pH 7.5 and 30°C.

Photoredox catalysis using eosin Y under blue LED light facilitates single-electron transfers, enabling C–N bond formation at room temperature with 73% efficiency. This method circumvents traditional stoichiometric reductants, aligning with green chemistry principles.

The optimization of benzyl alcohol precursors represents a fundamental aspect of synthetic pathway development, particularly in the context of aromatic amine synthesis. Research has demonstrated that the selective oxidation of benzyl alcohol to benzaldehyde serves as a crucial intermediate step in the formation of complex benzylamine derivatives [1]. The optimization process involves careful control of multiple reaction parameters to achieve maximum selectivity and yield.

Temperature control emerges as a critical parameter in benzyl alcohol precursor optimization, with studies showing optimal performance at temperatures ranging from 50°C to 120°C [2]. The continuous heterogeneously catalyzed oxidation of benzyl alcohol demonstrates significant temperature dependence, where elevated temperatures enhance reaction rates but may compromise selectivity if not properly controlled [2]. Advanced catalyst systems, particularly bimetallic formulations such as gold-palladium nanoalloys supported on aluminum oxide, have shown exceptional performance in achieving selectivity to benzaldehyde exceeding 88% under optimized conditions [1].

The catalyst contact time represents another crucial optimization parameter, with extended contact times allowing for improved oxygen utilization and enhanced product formation [2]. Research indicates that catalyst contact times of 24,444 (g·cat·s/g·alcohol) combined with elevated temperatures and increased pressure can achieve benzyl alcohol conversions of 75% with benzaldehyde selectivities reaching 88% [2]. The dilution of benzyl alcohol in appropriate solvents, particularly o-xylene, has been shown to reduce oxygen demand and improve overall selectivity [2].

Pressure optimization plays a vital role in the benzyl alcohol oxidation process, with studies demonstrating that increased gas pressure enhances dissolved oxygen concentration, thereby improving reaction efficiency [2]. The use of pressures up to 420 psi has been reported to optimize oxygen availability for the oxidation reaction [1]. The integration of these optimization parameters requires systematic evaluation through chromatographic monitoring and spectroscopic analysis to ensure consistent product quality and yield.

Solvent system selection significantly impacts the benzyl alcohol oxidation process, with methanol and o-xylene emerging as preferred solvents for different reaction conditions [2] [1]. The choice of solvent affects not only the reaction kinetics but also the selectivity toward the desired aldehyde product. Advanced catalyst systems utilizing AuPd nanoalloys on γ-Al₂O₃ support have demonstrated exceptional performance in methanol solvent systems, achieving high selective utilization of hydrogen (approximately 80%) while maintaining excellent benzaldehyde yields [1].

The optimization methodology incorporates real-time monitoring techniques including temperature sensors, pressure gauges, and chromatographic analysis to ensure consistent reaction conditions [2]. UV-Vis spectroscopy provides additional monitoring capabilities for concentration control and reaction progress assessment [1]. These analytical techniques enable precise control over reaction parameters and facilitate rapid optimization of synthetic conditions.

Chromatographic Monitoring of Amine Protection/Deprotection

The chromatographic monitoring of amine protection and deprotection reactions represents a critical analytical approach in multi-step synthesis, providing essential information about reaction progress, product formation, and impurity profiles. Thin layer chromatography (TLC) serves as the primary screening method for monitoring these transformations due to its simplicity, speed, and cost-effectiveness [3] [4].

The tert-butyloxycarbonyl (Boc) protecting group system demonstrates characteristic chromatographic behavior during deprotection processes [5] [6]. The deprotection reaction, typically conducted using trifluoroacetic acid (TFA), results in measurable changes in retention factor (Rf) values as the protected amine is converted to the free amine [5]. The evolution of carbon dioxide gas during Boc deprotection provides a convenient visual indicator of reaction progress, complementing chromatographic monitoring [6].

High-performance liquid chromatography (HPLC) provides enhanced resolution and quantitative analysis capabilities for amine protection/deprotection monitoring [7] [8]. The technique enables precise separation of protected amines, deprotected products, and potential byproducts through careful selection of mobile phase composition and column chemistry [8]. Reversed-phase HPLC systems utilizing C18 columns with acetonitrile-water gradients have proven particularly effective for monitoring benzylamine derivatives [9].

The benzyloxycarbonyl (Cbz) protecting group system requires specialized monitoring approaches due to its sensitivity to hydrogenation conditions [5] [10]. Catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen atmosphere provides quantitative deprotection, with reaction progress monitored through hydrogen consumption measurements and chromatographic analysis [5]. The resulting free amine exhibits increased polarity and modified chromatographic behavior compared to the protected precursor [10].

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group system demonstrates unique chromatographic characteristics due to its UV-active chromophore [5] [11]. The deprotection reaction using piperidine in dimethylformamide (DMF) results in characteristic UV absorption changes that can be monitored spectroscopically [11]. The formation of the dibenzofulvene-piperidine adduct during deprotection provides a convenient chromophoric marker for reaction completion [5].

Advanced protecting group systems, such as the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, require specialized monitoring approaches due to their oxidative deprotection mechanism [10] [11]. The deprotection process involves sodium periodate oxidation followed by base-catalyzed elimination, with each step requiring individual monitoring through chromatographic analysis [10]. The yields for dM-Dmoc deprotection typically range from 48% to 88%, depending on the substrate structure and reaction conditions [10].

The development of real-time monitoring systems for amine protection/deprotection reactions has been enhanced through the integration of mass spectrometry with chromatographic techniques [12] [13]. These hyphenated methods provide simultaneous separation and mass spectral identification, enabling comprehensive analysis of reaction mixtures and impurity profiles [12]. The application of direct analysis in real time (DART) mass spectrometry has proven particularly valuable for monitoring deprotection reactions without extensive sample preparation [13].

Nuclear Magnetic Resonance Spectroscopic Analysis of Stereochemical Outcomes

Nuclear magnetic resonance (NMR) spectroscopy represents the gold standard for stereochemical analysis in organic synthesis, providing detailed information about molecular structure, configuration, and conformation [14] [15]. The technique offers unique advantages in the analysis of stereochemical outcomes, particularly in the characterization of intermediates formed during multi-step synthesis of complex molecules such as (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine.

The quantification of stereoisomer formation through NMR spectroscopy eliminates the need for chiral columns or reference compounds, making it particularly valuable for reaction monitoring [14] [16]. Benchtop NMR spectrometers operating at 80 MHz have demonstrated sufficient resolution and sensitivity to identify and quantify stereoisomers in real-time during synthetic processes [14]. The integration of characteristic NMR signals provides direct quantitative information about diastereomeric ratios without requiring calibration procedures [16].

Chemical shift analysis provides fundamental information about the electronic environment of nuclei in different stereoisomeric forms [14] [16]. The ¹H NMR chemical shifts typically range from 0-12 ppm, with aromatic protons appearing in the 7-9 ppm region and aliphatic protons in the 0-5 ppm range [14]. The ¹³C NMR chemical shifts span 0-220 ppm, providing complementary structural information about carbon environments in different stereoisomeric configurations [17].

Coupling constant analysis represents a particularly powerful tool for stereochemical assignment, with trans-coupling constants typically ranging from 11-18 Hz compared to cis-coupling constants of 6-14 Hz for vicinal protons [14] [16]. The Horner-Wadsworth-Emmons (HWE) reaction provides an excellent example of stereochemical monitoring, where the formation of E and Z isomers can be distinguished through characteristic coupling patterns [14]. The trans-configuration of α and β protons in the E-isomer exhibits higher coupling constants compared to the cis-arrangement in the Z-isomer [16].

Integration ratio analysis enables quantitative determination of stereoisomer ratios directly from NMR spectra without requiring external standards [14] [16]. The intrinsic quantitative nature of NMR spectroscopy makes it ideal for monitoring stereochemical outcomes during reaction optimization [14]. Peak area measurements provide direct proportional information about the relative concentrations of different stereoisomeric products [16].

Multiplicity pattern analysis reveals connectivity information and spatial relationships between nuclei in different stereoisomeric environments [14] [16]. The splitting patterns observed in NMR spectra provide detailed information about the number and arrangement of neighboring nuclei, enabling structural assignment and stereochemical determination [14]. Complex multiplet patterns can be analyzed to extract coupling constants and determine stereochemical relationships [16].

Temperature-dependent NMR studies provide valuable information about conformational dynamics and stereochemical stability [14] [16]. Variable temperature experiments enable the investigation of conformational equilibria and the determination of activation barriers for stereochemical interconversion processes [14]. These studies are particularly important for understanding the stereochemical behavior of intermediates during multi-step synthesis [16].

Solvent effects on NMR spectra provide additional information about molecular interactions and stereochemical preferences [14] [16]. Different solvents can induce changes in chemical shifts and coupling constants, providing insights into intermolecular interactions and stereochemical assignments [14]. The careful selection of deuterated solvents enables optimization of spectral quality and resolution [16].

Crystallographic Studies on Schiff Base Intermediates

X-ray crystallography provides the most definitive method for structural characterization of Schiff base intermediates, offering absolute determination of molecular geometry, stereochemistry, and intermolecular interactions [18] [19]. The technique has proven particularly valuable in the characterization of intermediates formed during the synthesis of complex benzylamine derivatives, where precise structural information is essential for understanding reaction mechanisms and optimizing synthetic pathways.

The crystal systems commonly observed for Schiff base intermediates include orthorhombic, monoclinic, and triclinic arrangements, each providing different insights into molecular packing and intermolecular interactions [18] [19]. The orthorhombic system, exemplified by space group Pca2₁, demonstrates three perpendicular axes of different lengths, while monoclinic systems such as P2₁/n exhibit one oblique angle between crystallographic axes [19]. Triclinic systems (P-1) represent the most general case with no restrictions on axis lengths or angles [18].

The space group determination provides crucial information about the symmetry elements present in the crystal structure and the molecular orientation within the unit cell [18] [19]. Common space groups for Schiff base intermediates include Pca2₁ for orthorhombic systems, P2₁/n for monoclinic systems, and P-1 for triclinic systems [19]. The space group symmetry directly influences the number of independent molecules in the asymmetric unit and the overall crystal packing arrangement [18].

Unit cell parameters provide precise dimensional information about the crystal lattice, with values varying based on molecular size and packing efficiency [18] [19]. The determination of unit cell parameters enables calculation of crystal density, packing coefficients, and intermolecular distances [19]. These parameters are essential for understanding the three-dimensional arrangement of molecules within the crystal structure [18].

The planarity of aromatic systems in Schiff base intermediates represents a key structural feature that influences both chemical reactivity and crystal packing [18] [19]. X-ray crystallographic studies consistently demonstrate that the rings in Schiff base compounds are highly planar, with minimal deviation from planarity [19]. This planarity facilitates π-π stacking interactions between aromatic systems and contributes to crystal stability [18].

Hydrogen bonding patterns in Schiff base intermediates provide crucial information about intermolecular interactions and crystal stability [18] [19]. The structures typically exhibit elaborate systems of N-H···O, C-H···O, and O-H···O hydrogen bonds that generate chain-like constructs within the crystal lattice [19]. Intramolecular hydrogen bonds, such as O-H···N interactions with distances around 2.69 Å, contribute to molecular stability and planarity [18].

The refinement methodology for Schiff base crystal structures typically employs full-matrix least-squares procedures using direct methods for structure solution [18] [19]. Data collection temperatures ranging from 100-298 K enable optimization of crystal quality and reduction of thermal motion effects [18]. The refinement process yields precise bond lengths, angles, and thermal parameters that provide detailed structural information [19].

Crystallographic studies reveal that Schiff base intermediates often exhibit tridentate ONO binding cores, which are particularly relevant for understanding their coordination chemistry and potential for metal complex formation [20] [18]. The crystal structures demonstrate how the molecules pack in the solid state and reveal the specific intermolecular interactions that stabilize the crystal lattice [20].

Mass Spectrometric Tracking of Byproduct Formation

Mass spectrometry provides unparalleled sensitivity and specificity for tracking byproduct formation during multi-step synthesis, enabling detection and identification of trace impurities that might otherwise go unnoticed [21] [12]. The technique offers multiple ionization methods and detection approaches that can be tailored to specific analytical requirements and sample characteristics.

Electrospray ionization (ESI) mass spectrometry represents the most widely used approach for analyzing organic synthesis byproducts, providing gentle ionization conditions that preserve molecular integrity [21] [12]. The technique generates characteristic molecular ion species such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, with typical m/z ranges extending from 50-2000 [13]. Detection limits for ESI-MS typically reach nanogram to picogram levels, making it ideal for trace impurity analysis [12].

The development of direct analysis in real time (DART) mass spectrometry has revolutionized byproduct monitoring by eliminating the need for extensive sample preparation [13]. DART enables ambient ionization of samples directly from reaction mixtures, providing real-time information about byproduct formation and reaction progress [13]. The technique demonstrates particular utility for monitoring synthesis reactions where traditional sample preparation might alter the composition of labile intermediates [13].

Tandem mass spectrometry (MS/MS) provides structural elucidation capabilities through controlled fragmentation of molecular ions, enabling identification of unknown byproducts and degradation products [21] [12]. The technique uses collision-induced dissociation (CID) to fragment precursor ions, generating characteristic fragment patterns that can be used for structural assignment [21]. Detection limits for MS/MS typically reach picogram levels, providing exceptional sensitivity for trace analysis [12].

High-resolution mass spectrometry offers accurate mass determination capabilities that enable molecular formula assignment for unknown byproducts [12] [13]. The technique provides mass accuracy typically better than 5 ppm, sufficient for unambiguous molecular formula determination of organic compounds [12]. This capability is particularly valuable for identifying unexpected byproducts or degradation products that might arise during synthesis [13].

Time-of-flight (TOF) mass spectrometry provides wide mass range coverage and high-speed data acquisition, making it ideal for comprehensive byproduct profiling [12] [13]. The technique can simultaneously monitor multiple byproducts across a wide m/z range (typically 10-10,000), providing complete mass spectral information about reaction mixtures [12]. The rapid data acquisition capabilities of TOF-MS enable real-time monitoring of dynamic synthetic processes [13].

The application of mass spectrometry to peptide synthesis has demonstrated the utility of the technique for identifying sequence-related byproducts and modification products [21]. The method involves three sequential steps: plasma desorption mass spectrometric analysis of surface-bound peptides, enzymatic digestion to generate structurally informative fragments, and mass spectrometric analysis of the digestion products [21]. This approach enables precise localization of synthetic errors and identification of byproduct formation mechanisms [21].

Atmospheric pressure chemical ionization (APCI) provides complementary ionization capabilities for compounds that are not readily ionized by ESI [12] [13]. The technique generates characteristic fragmentation patterns through thermal decomposition and ion-molecule reactions, providing structural information about byproducts [12]. APCI demonstrates particular utility for analyzing thermally stable compounds and provides detection limits in the picogram to femtogram range [13].

The integration of mass spectrometry with chromatographic separation techniques enhances the analytical capabilities for byproduct tracking by providing both temporal resolution and mass spectral identification [12] [13]. Liquid chromatography-mass spectrometry (LC-MS) systems enable separation of isobaric compounds and provide quantitative analysis of individual byproducts [12]. The combination of chromatographic retention time and mass spectral information provides enhanced confidence in byproduct identification [13].

Online monitoring capabilities using portable mass spectrometers have expanded the accessibility of mass spectrometric byproduct tracking [12]. These systems can be positioned directly with reaction apparatus, enabling real-time monitoring of synthesis progress and byproduct formation [12]. The development of sample introduction systems such as mass rate attenuators (MRA) and sampling makeup flows enables direct analysis of reaction mixtures without extensive sample preparation [12].

The quantitative analysis of byproduct formation requires careful consideration of ionization efficiency and matrix effects [13]. Different compounds may exhibit varying ionization responses, necessitating the use of internal standards or response factor corrections for accurate quantification [13]. The development of stable isotope-labeled internal standards provides the most reliable approach for quantitative byproduct analysis [12].

Advanced data processing techniques enable automated identification and quantification of byproducts from complex mass spectral data [12] [13]. Software tools for mass spectral library searching, molecular formula generation, and spectral interpretation facilitate rapid identification of unknown byproducts [12]. The integration of these tools with real-time data acquisition systems enables automated monitoring of synthesis reactions [13].

The application of mass spectrometry to monitoring homemade explosive synthesis has demonstrated the sensitivity of the technique for detecting partially nitrated and dimerized byproducts [13]. The study examined compounds related to nitroglycerin and pentaerythritol tetranitrate synthesis, demonstrating detection limits at the nanogram to sub-nanogram level [13]. Matrix effects were systematically investigated, revealing competitive ionization effects that must be considered in quantitative analysis [13].

The development of specialized sample introduction techniques has enhanced the applicability of mass spectrometry to diverse synthesis applications [12] [13]. Flow injection analysis enables rapid sample throughput and minimal sample preparation, while direct probe introduction provides maximum sensitivity for trace analysis [12]. The selection of appropriate sample introduction methods depends on the specific analytical requirements and sample characteristics [13].

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Dates

Last modified: 08-18-2023

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